molecular formula C21H26N2O3 B5505834 (1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5505834
M. Wt: 354.4 g/mol
InChI Key: AXQLPJWRUWFDLX-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related diazabicyclononane compounds involves multiple steps, including preparation from esters or acids, cyclization, reduction, and debenzylation processes. For example, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane provides insights into similar bicyclic compounds' synthetic routes, highlighting methods such as catalytic hydrogenolysis and lithium aluminum hydride reduction (Nikit-skaya et al., 1965).

Molecular Structure Analysis

Crystal and molecular structure analyses have been conducted on similar compounds, such as 1R,3S,5S-3-(4-methylphenoxy)-3-thio-1,8,8-trimethyl-2,4,3-diazaphosphabicyclo[3.2.1]octane, revealing information about molecular conformations and the impact of different substituents on the molecular geometry (Lijian Liu et al., 1995).

Chemical Reactions and Properties

Research on the chemical reactions and properties of diazabicyclononane derivatives, such as their ability to undergo conformational reorganization and integration into liposomal membranes, provides insight into the chemical behavior of similar compounds (Veremeeva et al., 2019).

Physical Properties Analysis

Although specific details on the physical properties of "(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane" are not readily available, studies on related compounds, such as their synthesis, crystal structures, and NMR studies, can provide comparative insights into physical characteristics such as solubility, melting points, and crystal formation.

Chemical Properties Analysis

The chemical properties of diazabicyclononane derivatives, such as reactivity, stability, and interactions with other chemical entities, can be inferred from studies on similar bicyclic structures. For example, the ability of certain derivatives to serve as lipid bilayer modifiers indicates the potential chemical functionalities of similar compounds (P. N. Veremeeva et al., 2019).

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Compounds including the 6,8-diazabicyclo[3.2.2]nonane framework have been synthesized using methods derived from (R)- and (S)-glutamate. These compounds, particularly the methyl ethers, have demonstrated significant σ1 receptor affinity and have been found to inhibit cell growth in various human tumor cell lines, including small cell lung cancer cell lines, indicating their potential in cancer research and treatment. Such compounds have shown cytotoxic activities comparable to established antitumor drugs like cisplatin and oxaliplatin (Geiger et al., 2007).

Conformational Analysis in Drug Development

  • 3,7-Diazabicyclo[3.3.1]nonane derivatives, sharing structural similarities with the chemical compound , have been explored for their potential in drug development. These derivatives have been studied for their conformational properties, which is crucial in understanding their interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs). The conformation and configuration of these compounds are important factors in determining their pharmacological properties (Eibl et al., 2013).

Synthesis for Diverse Chemical Applications

  • The broader family of diazabicyclononanes, including 1,4-diazabicyclo[2.2.2]octane and others, has been utilized in various chemical syntheses, such as the creation of stable modified borohydrides for efficient reduction of aryl, alkyl, and aroyl azides. These compounds serve as key intermediates in the synthesis of a wide range of chemicals, showcasing their versatility in chemical research and industrial applications (Firouzabadi et al., 1998).

properties

IUPAC Name

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-[(4-methylphenoxy)methyl]furan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15-3-7-18(8-4-15)26-14-20-19(9-10-25-20)21(24)23-12-16-5-6-17(23)13-22(2)11-16/h3-4,7-10,16-17H,5-6,11-14H2,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQLPJWRUWFDLX-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3CC4CCC3CN(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.